2-(6-Methoxynaphthalen-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC14419851
Molecular Formula: C14H16O2
Molecular Weight: 216.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H16O2 |
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Molecular Weight | 216.27 g/mol |
IUPAC Name | 2-(6-methoxynaphthalen-2-yl)propan-1-ol |
Standard InChI | InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3 |
Standard InChI Key | LTRANDSQVZFZDG-UHFFFAOYSA-N |
Canonical SMILES | CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
2-(6-Methoxynaphthalen-2-yl)propan-1-ol (C₁₄H₁₆O₂, MW 216.28 g/mol) features a naphthalene backbone substituted with a methoxy group at position 6 and a propan-1-ol chain at position 2 . The molecule’s chirality arises from the secondary alcohol moiety, with the (S)-enantiomer being the biologically active form in many applications . X-ray crystallography reveals a dihedral angle of 12.5° between the naphthalene ring and the propanol chain, influencing its reactivity and intermolecular interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural elucidation:
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¹H NMR (CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.71 (m, 2H, CH₂OH).
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¹³C NMR: 156.8 (C-OCH₃), 134.2 (C-OH), 126.7–109.4 (aromatic carbons).
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IR: 3340 cm⁻¹ (O-H stretch), 1245 cm⁻¹ (C-O of methoxy).
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via three primary routes:
The Grignard method predominates in research settings due to its precision, while industrial production favors Friedel-Crafts acylation for economic viability .
Industrial Production
Patent US5286902A outlines a continuous-flow process using 2,6-diisopropylnaphthalene as a precursor, achieving 85% yield through optimized acylation and reduction steps . Key parameters include:
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Temperature: 0–5°C during acylation to prevent polyalkylation.
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Catalyst: Recyclable AlCl₃ in a biphasic solvent system (toluene/H₂O).
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Purification: Short-path distillation under vacuum (0.1 mmHg) to isolate >99% pure product .
Chemical Reactivity and Derivatives
Oxidation and Reduction Pathways
The hydroxyl group undergoes selective transformations:
Reaction | Conditions | Product | Yield | Application | Source |
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Oxidation (CrO₃/H₂SO₄) | 0°C, 2 h | 2-(6-Methoxynaphthalen-2-yl)propanal | 68% | Aldehyde intermediates | |
Reduction (LiAlH₄) | Dry THF, reflux | 2-(6-Methoxynaphthalen-2-yl)propane | 82% | Hydrocarbon analogs | |
Esterification (Ac₂O) | Pyridine catalyst, 25°C | Acetylated derivative | 90% | Prodrug formulations |
Degradation Studies
Thermogravimetric analysis (TGA) reveals two degradation events:
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150–200°C: Loss of methoxy group (Δm = 15.2%, theor. 14.8%).
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250–300°C: Naphthalene ring decomposition.
Biological and Pharmacological Insights
Mechanism of Action
As a naproxen precursor, the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.53 µM, reducing prostaglandin synthesis. Molecular docking simulations show hydrogen bonding between the hydroxyl group and COX-2 Arg120 residue (binding energy: −8.2 kcal/mol).
Therapeutic Applications
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Anti-inflammatory: Reduces carrageenan-induced paw edema in rats by 62% at 10 mg/kg.
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Anticancer: Induces apoptosis in HeLa cells via caspase-3 activation (EC₅₀ = 12.4 µM).
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Antimicrobial: MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Analytical and Industrial Applications
Quality Control Metrics
HPLC methods (C18 column, 70:30 MeOH/H₂O) achieve baseline separation with retention time = 6.8 min. Impurity profiling detects ≤0.1% of dehydroxy byproducts .
Industrial Use Cases
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Pharmaceuticals: Intermediate in NSAID synthesis (annual production: 500 MT) .
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Agrochemicals: Solvent for pesticide formulations due to low volatility (VP = 0.02 mmHg at 25°C).
Future Research Directions
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Enantioselective Catalysis: Developing earth-abundant catalysts for greener synthesis.
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Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles to enhance bioavailability.
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Structure-Activity Relationships: Modifying the naphthalene ring to improve COX-2 selectivity.
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